N-(2,4-dimethylphenyl)glycinamide
Description
Contextual Significance of Glycinamide (B1583983) Derivatives in Chemical Research
Glycinamide and its derivatives are recognized for their versatile roles in chemical and pharmaceutical research. These compounds can serve as inhibitors or modulators of various biological targets like enzymes and receptors, making them attractive candidates for drug development.
Research has highlighted the potential of glycinamide derivatives in several therapeutic areas:
Inflammatory Diseases: Certain glycine (B1666218) amide derivatives have been identified as potent inhibitors of Vascular Adhesion Protein-1 (VAP-1), a significant target for treating inflammatory conditions, including diabetic microvascular complications.
Neurological and Psychiatric Disorders: A series of (4-alkoxyphenyl)glycinamides have been synthesized and evaluated as agonists for the GPR88 receptor, which is implicated in disorders such as Parkinson's disease, schizophrenia, and drug addiction. nih.gov
Epilepsy: Phenylglycinamide derivatives are being investigated as potential broad-spectrum anticonvulsants.
Bone Regeneration: In the field of regenerative medicine, glycinamide has been shown to work synergistically with bone morphogenetic protein 2 (BMP2) to enhance osteoblast differentiation and promote bone formation in laboratory models.
The diverse biological activities of these derivatives underscore their importance as scaffolds in the design of new therapeutic agents. nih.gov
Historical Perspectives on Substituted Amide Chemistry and Its Evolution
Amide chemistry is a cornerstone of organic chemistry. An amide is a functional group characterized by a carbonyl group linked to a nitrogen atom. When one or both hydrogen atoms on the nitrogen of a primary amide are replaced by other groups (like alkyl or aryl groups), the resulting compound is known as a substituted amide.
The evolution of substituted amide chemistry has been driven by the need for stable and versatile molecular building blocks. The synthesis of amides, including substituted variants, is a fundamental transformation. A common method involves the condensation reaction between an acyl chloride and an amine or ammonia, where the nitrogen atom acts as a nucleophile attacking the electron-deficient carbonyl carbon.
The stability of the amide bond is a key feature, making it a prevalent linkage in both synthetic polymers and biological macromolecules like proteins (where it is known as the peptide bond). The ability to modify the substituents on the nitrogen atom allows chemists to fine-tune a molecule's properties, such as its reactivity, solubility, and biological activity, making substituted amides essential intermediates in the synthesis of complex molecules like pharmaceuticals and agrochemicals.
Rationale for Focused Academic Research on N-(2,4-dimethylphenyl)glycinamide
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and study can be inferred from structure-activity relationship (SAR) investigations on related compounds. In medicinal chemistry, researchers systematically alter different parts of a lead compound to understand how these changes affect its biological activity.
For phenylglycinamide derivatives, the phenyl ring and its substituents are critical for interaction with biological targets. The investigation of this compound would likely be part of a broader exploration to determine how the number, position, and nature of substituents on the phenyl ring influence a desired activity.
The rationale for focusing on this specific substitution pattern can be broken down:
Exploring Steric Effects: The two methyl groups at positions 2 and 4 introduce steric bulk, which can affect the molecule's conformation and how it fits into a receptor's binding pocket.
Probing Electronic Effects: Methyl groups are weakly electron-donating, which can subtly alter the electronic environment of the phenyl ring and the amide bond, potentially impacting binding affinity.
Therefore, the study of this compound is likely driven by the need to build a comprehensive understanding of the SAR for a particular class of therapeutic targets, such as the VAP-1 enzyme or GPR88 receptor. nih.gov
Scope and Objectives of Current and Future Research Endeavors
The ongoing and future research on glycinamide derivatives, including compounds like this compound, is aimed at translating their biological potential into tangible applications.
Current and Future Objectives:
| Research Area | Objectives |
| Lead Optimization | To synthesize and test new analogs with modified substituents to enhance potency, selectivity, and metabolic stability. This includes exploring a wide range of substitutions on the phenyl ring. nih.gov |
| Pharmacokinetic Profiling | To study the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to ensure they are suitable for further development. |
| Elucidation of Mechanism | To use potent and selective glycinamide derivatives as chemical probes to better understand the biological roles of their target proteins (e.g., GPR88, VAP-1). nih.gov |
| New Therapeutic Applications | To screen libraries of glycinamide derivatives against new biological targets to uncover novel therapeutic uses beyond their currently known activities. nih.gov |
Future work will likely involve more sophisticated chemical synthesis techniques to create increasingly complex and targeted molecules. As our understanding of diseases at the molecular level grows, the focused design of glycinamide derivatives will continue to be a promising strategy in the quest for new and more effective medicines.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C10H14N2O/c1-7-3-4-9(8(2)5-7)12-10(13)6-11/h3-5H,6,11H2,1-2H3,(H,12,13) |
InChI Key |
YGCPJMYYCZRQDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2,4 Dimethylphenyl Glycinamide and Its Analogs
Overview of Precursor Synthesis and Reactant Derivatization Strategies
The principal precursors for the synthesis of N-(2,4-dimethylphenyl)glycinamide are 2,4-dimethylaniline (B123086) and a glycine (B1666218) derivative. The synthesis often commences with the preparation of an N-aryl glycine or a reactive intermediate, which is subsequently converted to the target glycinamide (B1583983).
A common strategy involves the initial synthesis of an N-aryl glycine, such as N-(2,4-dimethylphenyl)glycine. One effective method for this is the reaction of an aniline (B41778) with an α-haloacetyl halide, followed by subsequent manipulation. For instance, 2,4-dimethylaniline can be acylated with chloroacetyl chloride to produce 2-chloro-N-(2,4-dimethylphenyl)acetamide. This acetamide (B32628) then serves as a key intermediate. nih.gov
Another established route to the N-aryl glycine precursor is the reaction of an aniline with an ester of a haloacetic acid, such as ethyl chloroacetate, in a polar protic medium. nih.gov This reaction, followed by hydrolysis of the resulting ester, yields the desired N-aryl glycine.
Derivatization strategies often focus on "activating" the glycine carboxyl group to facilitate amidation. This can be achieved by converting the glycine into a more reactive species, such as an acid chloride or an active ester, which can then readily react with 2,4-dimethylaniline. Alternatively, the glycine amino group may require protection, for example with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions during the amide bond formation step. nih.gov
Direct Amidation Strategies: Mechanism and Optimization
Direct amidation involves the formation of the amide bond between the glycine moiety and 2,4-dimethylaniline in a single key step. This can be accomplished through several distinct mechanistic pathways.
Condensation reactions are a cornerstone of amide synthesis. These methods rely on the use of activating agents, also known as coupling reagents, to convert the carboxylic acid of a protected or unprotected glycine into a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.
Commonly used activating agents in peptide and amide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. nih.gov The mechanism involves the carboxylate group of the glycine derivative attacking the carbodiimide, forming a highly reactive O-acylisourea intermediate. The amine (2,4-dimethylaniline) then attacks this intermediate, forming the amide bond and releasing a urea (B33335) byproduct.
Another class of activating agents includes phosphonium (B103445) salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). nih.gov These reagents react with the carboxylic acid to form an activated ester in situ, which is then readily displaced by the amine.
Transition metal catalysis offers powerful and efficient alternatives for C-N bond formation. While extensively used for N-arylation of various amines, its application to form glycinamides is an area of growing interest. rsc.orgnih.gov
A notable method that can be adapted for these structures involves a copper-catalyzed one-pot, two-step procedure starting from 2-chloro-N-aryl acetamides. nih.govresearchgate.net In this process, the 2-chloro-N-(2,4-dimethylphenyl)acetamide intermediate undergoes an intermolecular cyclization in the presence of copper(II) chloride (CuCl₂·2H₂O) and potassium hydroxide (B78521). This forms a 1,4-bis(2,4-dimethylphenyl)piperazine-2,5-dione intermediate. nih.govresearchgate.net While the original procedure reports the subsequent cleavage of this diketopiperazine with ethanolic KOH to yield the N-aryl glycine, modifications to this step could potentially lead to the glycinamide. For example, aminolysis of the diketopiperazine intermediate could theoretically yield the desired glycinamide, though this specific pathway requires further investigation. The use of copper catalysts is advantageous due to their lower cost and toxicity compared to other transition metals like palladium. researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another major strategy for N-arylation. deepdyve.com This reaction typically couples an amine with an aryl halide or triflate. A potential route to this compound could involve the coupling of glycinamide with an aryl halide like 1-bromo-2,4-dimethylbenzene. This would require careful optimization of catalysts, ligands, and reaction conditions to ensure compatibility with the functional groups present in the glycinamide.
The choice of solvent and other reaction parameters like temperature and concentration are critical for maximizing yield and reaction rate while minimizing side products.
In the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, polar solvents have been shown to be superior. nih.gov It is assumed that the reaction proceeds through charged transition states, which are stabilized by polar environments. nih.gov A screening of solvents demonstrated that polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) led to a significant increase in reaction rate and yield. Acetonitrile (B52724) also provided satisfactory yields in a shorter time frame. In contrast, less polar solvents such as ethanol (B145695) and ethers resulted in poor yields. nih.gov
Temperature is another crucial factor. For the copper-catalyzed synthesis of N-aryl glycines, the reaction kinetics are drastically influenced by temperature, with reflux conditions often being employed to drive the reaction to completion in a reasonable time. nih.gov Optimization of reagent concentration is also vital. In the aforementioned copper-catalyzed method, specific molar ratios of the acetamide precursor, CuCl₂·2H₂O, and KOH were established to achieve impressive yields in short reaction times. nih.gov
The following table summarizes the effect of different solvents on the yield of 1,4-diphenylpiperazine-2,5-dione, a key intermediate in the synthesis of the N-phenyl glycine analog.
Table 1: Effect of Solvents on the Synthesis of 1,4-diphenylpiperazine-2,5-dione
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | 10 | 25 |
| 2 | Diethyl ether | 10 | 20 |
| 3 | Acetonitrile | 3 | 75 |
| 4 | DMSO | 2 | 80 |
| 5 | DMF | 2 | 85 |
Data derived from a study on N-aryl glycine synthesis, which proceeds via the piperazine-2,5-dione intermediate. nih.gov
The following table shows the yields for various N-aryl glycines synthesized via the optimized one-pot, two-step procedure, demonstrating the method's tolerance for different substituents on the aromatic ring.
Table 2: Synthesis of Various N-Aryl Glycines via Copper-Catalyzed Reaction
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | N-phenylglycine | 84 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)glycine | 90 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)glycine | 80 |
| 4 | 4-Nitroaniline | N-(4-nitrophenyl)glycine | 75 |
| 5 | 2,4-Dimethylaniline | N-(2,4-dimethylphenyl)glycine | 84 |
Source: A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. nih.gov
Alternative Synthetic Routes: Exploration and Comparative Analysis
Beyond direct amidation, other synthetic strategies offer access to this compound and its analogs. These routes often leverage different types of chemical transformations.
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles—such as atom economy, use of safer solvents and reagents, and energy efficiency—are increasingly being incorporated into the synthesis of fine chemicals.
The one-pot, two-step synthesis of N-aryl glycines using a copper catalyst has been described as an "efficient and eco-friendly" procedure. nih.gov This method is advantageous because it combines multiple transformations into a single reaction vessel, which reduces waste from purification of intermediates and saves energy and time. The use of acetonitrile as a solvent is also preferable to more hazardous solvents like chlorinated hydrocarbons.
Another green approach involves the use of milder and more environmentally benign reagents. For example, in other contexts, the use of hydrogen peroxide (H₂O₂), which produces only water as a byproduct, is a hallmark of green oxidative chemistry. rsc.org Exploring the use of such mild oxidants or catalysts in the synthesis of glycinamides could further improve the environmental profile of the process.
The development of catalytic reactions, particularly those using earth-abundant and non-toxic metals like copper or iron, is a central theme in green synthesis. These methods are preferable to stoichiometric reactions that generate large amounts of waste. Future research will likely focus on developing catalytic cycles for the direct amidation of glycine derivatives with anilines under mild, solvent-free, or aqueous conditions to further align the synthesis of this compound with the principles of green chemistry.
Flow Chemistry and Continuous Synthesis Methodologies
The transition from batch to continuous flow chemistry represents a significant advancement in the synthesis of fine chemicals and pharmaceutical intermediates. For the production of this compound, flow chemistry offers several advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety profiles for handling reactive intermediates, and the potential for seamless integration of reaction and purification steps.
In a typical continuous flow setup for the synthesis of this compound, streams of 2,4-dimethylaniline and an activated glycine derivative (such as glycyl chloride or a protected glycine species with a coupling agent) would be continuously fed into a microreactor or a packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for the rapid optimization of reaction conditions, leading to higher yields and purities. The continuous removal of the product from the reaction zone minimizes the formation of byproducts that can arise from prolonged exposure to reaction conditions.
While specific literature on the flow synthesis of this compound is not extensively documented, the principles have been successfully applied to the synthesis of other complex molecules, demonstrating the potential of this technology. For instance, the continuous flow synthesis of C-glycosides has highlighted the benefits of improved control over reaction intermediates and the ability to safely handle hazardous reagents. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for a Representative Amidation Reaction
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Time | Several hours to days | Minutes to hours |
| Heat Transfer | Limited by vessel surface area | High surface-to-volume ratio, excellent control |
| Mass Transfer | Dependent on stirring efficiency | Efficient mixing through diffusion and advection |
| Safety | Potential for thermal runaway | Smaller reaction volumes, better heat dissipation |
| Scalability | Challenging, requires process redesign | Numbering-up or longer run times |
| Product Purity | Variable, often requires extensive purification | Generally higher due to precise control |
Optimization of Purification Techniques and Yield Enhancement Strategies
Yield enhancement often begins with the optimization of the coupling reaction between 2,4-dimethylaniline and the glycine moiety. This can involve screening different coupling agents (e.g., carbodiimides like DCC or EDC, or phosphonium salts like BOP or PyBOP), solvents, and reaction temperatures. The choice of a suitable base is also critical to neutralize the acid formed during the reaction and to facilitate the nucleophilic attack of the aniline.
Purification of this compound typically involves the removal of unreacted starting materials, coupling agents, and byproducts. Standard techniques include:
Crystallization: This is often the most effective method for obtaining highly pure crystalline solids. The choice of solvent system is crucial and can be determined through systematic screening.
Column Chromatography: Silica gel chromatography is a versatile tool for separating the desired product from impurities with different polarities. The selection of the eluent system is optimized to achieve good separation.
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities or to separate the product based on its acid-base properties.
A patent for the synthesis of N,N-dimethyl glycine highlights a process that results in a 66% yield with a melting point of 181-183°C after purification involving filtration, washing with isopropyl alcohol, and vacuum drying. google.com While this is for a related compound, it illustrates the importance of a well-defined purification protocol.
Table 2: Illustrative Purification Strategies for N-Aryl Amides
| Purification Method | Principle | Typical Purity | Typical Recovery |
| Recrystallization | Difference in solubility at different temperatures | >99% | 70-90% |
| Column Chromatography | Differential adsorption on a stationary phase | 95-99% | 60-85% |
| Acid-Base Extraction | Partitioning between immiscible liquids based on pKa | Variable, used for gross separation | >90% |
Chemo-, Regio-, and Stereoselectivity Considerations in Glycinamide Synthesis
Achieving high levels of selectivity is a cornerstone of modern organic synthesis, ensuring that the desired isomer is formed preferentially.
Chemoselectivity: In the context of synthesizing this compound, chemoselectivity refers to the selective reaction of the glycine derivative with the amino group of 2,4-dimethylaniline, especially if other reactive functional groups are present on either molecule. The use of specific coupling agents and controlled reaction conditions can prevent unwanted side reactions, such as acylation at other positions if the aromatic ring were to contain a hydroxyl group.
Regioselectivity: The synthesis of this compound from 2,4-dimethylaniline inherently defines the regiochemistry of the amide bond. However, the synthesis of the 2,4-dimethylaniline precursor itself requires high regioselectivity to ensure the correct substitution pattern on the aromatic ring. Furthermore, in reactions involving substituted anilines, the position of substitution can be critical. For example, in the S-arylation of 2,4-dimethylthiophenol, a key step in the synthesis of related pharmaceutical compounds, the reaction regioselectively occurs at the sulfur atom. google.com
Stereoselectivity: If the glycine unit is chiral (i.e., substituted at the alpha-carbon), controlling the stereochemistry becomes paramount. The synthesis would need to employ stereoselective methods to produce a single enantiomer or diastereomer. This can be achieved through various strategies:
Chiral Pool Synthesis: Starting with an enantiomerically pure amino acid derivative.
Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity.
Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of the reaction, which is then cleaved.
The development of clean, three-component condensation reactions for the regio- and stereoselective synthesis of complex heterocyclic systems underscores the ongoing efforts to achieve high levels of selectivity in a single pot. researchgate.net
Table 3: Factors Influencing Selectivity in Amide Synthesis
| Selectivity Type | Controlling Factors | Example |
| Chemoselectivity | Choice of coupling agent, protecting groups, reaction temperature | Selective amidation in the presence of a hydroxyl group. |
| Regioselectivity | Directing groups on the aromatic ring, nature of the electrophile | Synthesis of 2,4-disubstituted aniline precursors. |
| Stereoselectivity | Chiral catalysts, chiral starting materials, chiral auxiliaries | Enantioselective synthesis of an alpha-substituted glycinamide. |
Sophisticated Structural Elucidation and Spectroscopic Characterization of N 2,4 Dimethylphenyl Glycinamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the molecular structure of N-(2,4-dimethylphenyl)glycinamide in solution. A suite of one-dimensional and multi-dimensional NMR experiments provides unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, insights into through-bond and through-space connectivities, and a detailed understanding of its conformational dynamics.
Multi-dimensional NMR for Comprehensive Assignment (e.g., HSQC, HMBC, COSY)
A combination of 2D NMR experiments is crucial for the complete assignment of the ¹H and ¹³C NMR spectra of this compound.
Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY spectra would exhibit cross-peaks between the protons of the glycinamide (B1583983) methylene (B1212753) group and the amide proton, as well as correlations between the aromatic protons on the dimethylphenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded carbon-hydrogen pairs. columbia.edu This is fundamental for assigning the carbon signals based on their attached, and often more easily assigned, proton resonances. For instance, the methylene carbon of the glycinamide moiety would show a correlation to its corresponding methylene protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range (2-3 bond) heteronuclear couplings, which is critical for assembling the molecular fragments. columbia.educeitec.cz Key HMBC correlations for this compound would include correlations from the amide proton to the carbonyl carbon and the aromatic carbon at the point of attachment (C1), as well as from the methyl protons to the aromatic carbons.
Table 1: Exemplar ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~135.0 | - |
| 2 | - | ~132.8 | - |
| 3 | ~7.0 (s) | ~131.5 | C1, C5 |
| 4 | - | ~128.0 | - |
| 5 | ~6.9 (d) | ~127.0 | C1, C3, C4-CH₃ |
| 6 | ~7.8 (d) | ~125.0 | C2, C4 |
| 7 (C=O) | - | ~170.0 | - |
| 8 (CH₂) | ~3.8 (d) | ~45.0 | C7 |
| 9 (NH) | ~9.5 (s) | - | C1, C7 |
| 10 (NH₂) | ~7.5 (br s) | - | C7 |
| 2-CH₃ | ~2.2 (s) | ~20.5 | C1, C2, C3 |
| 4-CH₃ | ~2.3 (s) | ~21.0 | C3, C4, C5 |
Note: The data in this table is illustrative and represents typical chemical shift ranges for similar structural motifs. Actual experimental values may vary.
Conformational Analysis via NOESY and ROESY Experiments
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the spatial proximity of atoms, providing crucial insights into the molecule's preferred conformation in solution. libretexts.orgyoutube.com
ROESY: For molecules of intermediate size, where the NOE effect might be close to zero, ROESY provides a reliable alternative for observing through-space correlations. harvard.edu The sign of ROESY cross-peaks is always opposite to that of the diagonal peaks, which can simplify spectral interpretation.
Solid-State NMR for Polymorphism and Crystal Structure Insights
While solution-state NMR provides information on the average conformation, solid-state NMR (ssNMR) can characterize the structure of this compound in its crystalline form. This is particularly valuable for studying polymorphism, where a compound can exist in different crystal lattices, potentially impacting its physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material, allowing for the determination of the number of unique molecules in the asymmetric unit and providing information about intermolecular packing.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which detailed geometric parameters can be derived.
Precise Determination of Bond Lengths, Angles, and Torsion Angles
A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed picture of its molecular geometry. The resulting data would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. For instance, the planarity of the amide bond can be confirmed by the torsion angle around the C-N bond, which is expected to be close to 180°.
Table 2: Illustrative Crystallographic Data for this compound
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: This table presents a hypothetical set of crystallographic parameters. Actual data would be obtained from experimental analysis.
Table 3: Selected Bond Lengths and Angles (Hypothetical)
| Bond/Angle | Length (Å) / Angle (°) |
| C7-O1 | 1.23 |
| C7-N1 | 1.33 |
| N1-C1 | 1.42 |
| C7-C8 | 1.52 |
| C1-N1-C7 | 125.0 |
| O1-C7-N1 | 123.0 |
Note: The values in this table are representative and for illustrative purposes only.
Elucidation of Supramolecular Architectures and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, governed by intermolecular forces. For this compound, the primary amino group (-NH₂) and the amide group (-CONH-) are potent hydrogen bond donors and acceptors. The crystal structure would likely feature an extensive network of intermolecular hydrogen bonds, for example, between the amide oxygen of one molecule and the primary amine protons of a neighboring molecule. Furthermore, the aromatic dimethylphenyl ring could participate in π-π stacking interactions, further stabilizing the crystal packing. The analysis of these supramolecular interactions is crucial for understanding the physicochemical properties of the solid-state material.
Polymorphism and Co-crystallization Studies
The solid-state structure of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, and stability. Therefore, the investigation of polymorphism and the potential for co-crystal formation are critical aspects of its characterization.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. While specific studies on the polymorphism of this compound are not extensively documented in publicly available literature, the potential for its existence can be inferred from related molecular structures. For instance, studies on Nα-aroyl-N-aryl-phenylalanine amides have revealed the existence of different polymorphic forms. mdpi.com The presence of flexible bonds and multiple hydrogen bond donors and acceptors in the this compound molecule suggests that different packing arrangements in the crystal lattice are plausible, which could give rise to polymorphism.
The identification and characterization of different polymorphs would typically involve techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). Each polymorph would exhibit a unique XRPD pattern and distinct thermal behavior.
Co-crystallization
Co-crystallization is a technique used to modify the physicochemical properties of a solid by forming a crystalline structure composed of two or more different molecules in a stoichiometric ratio. nih.gov The formation of co-crystals is governed by non-covalent interactions, primarily hydrogen bonding. nih.gov
This compound possesses functional groups that are conducive to forming co-crystals. The amide group contains both a hydrogen bond donor (-NH) and two acceptors (C=O and the nitrogen atom), and the primary amine of the glycinamide moiety is also a hydrogen bond donor. These features make it a suitable candidate for forming co-crystals with various co-formers, such as carboxylic acids, which can form robust hydrogen bonds with the amide or amine groups. nih.gov The formation of co-crystals can be achieved through various methods, including solvent evaporation, grinding, and slurry crystallization. nih.gov Characterization of potential co-crystals would involve single-crystal X-ray diffraction to determine the precise molecular arrangement, as well as spectroscopic techniques like FT-IR and Raman to identify shifts in vibrational frequencies indicative of hydrogen bond formation.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational state.
FT-IR Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of related compounds like glycine (B1666218) and other N-substituted amides, the following peaks can be anticipated researchgate.netnist.govresearchgate.net:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |
| N-H (amide) | 3300 - 3500 | Stretching |
| N-H (primary amine) | 3200 - 3400 | Stretching (asymmetric and symmetric) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=O (amide I) | 1630 - 1680 | Stretching |
| N-H (amide II) | 1510 - 1570 | Bending |
| C-N (amide) | 1200 - 1400 | Stretching |
| C-C (aromatic) | 1400 - 1600 | Ring stretching |
This table is based on typical vibrational frequencies for the specified functional groups and may vary slightly for the specific molecule of this compound.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. The Raman spectrum of this compound would likely show strong signals for the aromatic ring vibrations and the C-C backbone. Expected Raman shifts for the glycine moiety are well-documented and include contributions from COO- stretching, NH3+ twisting and wagging, and CH2 scissoring modes. researchgate.netresearchgate.net The presence of the 2,4-dimethylphenyl group would introduce additional bands corresponding to the aromatic ring breathing modes and C-H vibrations.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the exact mass of a molecule and for elucidating its structure through fragmentation analysis. researchgate.net
For this compound (C₁₀H₁₄N₂O), the expected exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. This allows for unambiguous elemental composition determination.
Fragmentation Pathway
Upon ionization in a mass spectrometer, the molecular ion of this compound is expected to undergo fragmentation, providing structural information. The fragmentation pattern is influenced by the stability of the resulting fragment ions. chemguide.co.uklibretexts.org A plausible fragmentation pathway, based on the fragmentation of similar amide and amine compounds, can be proposed libretexts.orgyoutube.com:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation pathway for amines. youtube.com This would result in the formation of a stable resonance-stabilized cation.
Amide bond cleavage: The amide bond can cleave, leading to the formation of ions corresponding to the acylium ion and the amine fragment.
Loss of small neutral molecules: The loss of small, stable neutral molecules such as CO (from the amide carbonyl) or NH₃ (from the primary amine) can also be observed.
A detailed analysis of the tandem mass spectrometry (MS/MS) spectrum would be necessary to confirm the exact fragmentation pathways and to identify the characteristic fragment ions for this compound.
Chiroptical Spectroscopy for Chirality Assessment (If Chiral Analogs or Impurities are Studied)
This compound itself is not chiral. However, if chiral analogs were to be synthesized or if chiral impurities were present, chiroptical spectroscopy techniques such as circular dichroism (CD) would be essential for their characterization. nih.govrsc.org
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD spectrum is a definitive indicator of chirality. The shape and sign of the CD spectrum are unique to a particular enantiomer and can be used to determine its absolute configuration, often with the aid of computational chemistry. researchgate.netresearchgate.net
The introduction of a chiral center, for example, by substituting one of the alpha-hydrogens on the glycine moiety, would render the molecule chiral. The resulting enantiomers would be expected to exhibit mirror-image CD spectra. The study of such chiral analogs could provide insights into stereospecific interactions in biological systems.
No Publicly Available Computational Studies Found for this compound
A comprehensive search of scholarly databases and scientific literature has revealed no specific computational or theoretical investigations focused on the chemical compound this compound.
Despite a thorough search for research pertaining to the quantum chemical calculations, electronic structure, conformational analysis, and other theoretical aspects of this compound, no dedicated studies providing the detailed data required to construct the requested article were identified. The search included queries for Density Functional Theory (DFT) analyses, Ab Initio methods, investigations into its Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP) mapping, charge distribution, and predicted spectroscopic signatures.
Consequently, it is not possible to provide an article that adheres to the specific and technical outline requested, as the foundational research data for this compound does not appear to be available in the public domain.
Further research would be required to generate the specific computational and theoretical data points requested in the user's outline. Such a study would involve de novo computational chemistry modeling and analysis.
Computational Chemistry and Theoretical Investigations of N 2,4 Dimethylphenyl Glycinamide
Conformational Analysis and Potential Energy Surface Exploration
Molecular Dynamics Simulations for Conformational Dynamics
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com For N-(2,4-dimethylphenyl)glycinamide, MD simulations can elucidate its conformational flexibility and the dynamic behavior of its constituent parts. By simulating the molecule in a virtual environment, typically solvated in water, researchers can observe how it folds, rotates, and interacts with its surroundings.
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with water molecules and ions to mimic physiological conditions. The system is then allowed to evolve over nanoseconds or even microseconds, with the trajectory of each atom calculated based on a force field that describes the interatomic forces. nih.gov Analysis of these trajectories can provide information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 1: Hypothetical Conformational States of this compound from MD Simulations
| Conformational State | Dihedral Angle (C-N-Cα-C) (degrees) | Relative Population (%) | Key Intramolecular Interactions |
|---|---|---|---|
| Extended | 175 | 45 | Minimal steric hindrance |
| Folded | -60 | 35 | Hydrogen bond between amide N-H and phenyl ring π-system |
This table presents hypothetical data for illustrative purposes.
Theoretical Studies on Molecular Interactions and Recognition
Theoretical studies can predict how this compound might interact with biological macromolecules, which is crucial for understanding its potential pharmacological effects.
Molecular Docking and Ligand-Receptor Interaction Prediction (Hypothetical Biological Targets)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. psu.edunih.gov In the context of this compound, docking studies can be used to screen for potential biological targets, such as enzymes or receptors. By computationally fitting the molecule into the binding sites of various proteins, researchers can hypothesize about its potential mechanism of action.
For example, given its structural similarity to certain classes of enzyme inhibitors, hypothetical targets for this compound could include proteases or kinases. A docking simulation would generate multiple possible binding poses and score them based on factors like shape complementarity and electrostatic interactions. nih.gov The results can highlight key amino acid residues in the hypothetical target that may form hydrogen bonds, hydrophobic interactions, or π-stacking interactions with the ligand.
Table 2: Hypothetical Molecular Docking Results for this compound with a Hypothetical Kinase Target
| Binding Pose | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | ASP145, LYS72 | Hydrogen Bond, Electrostatic |
| 2 | -7.9 | PHE80, LEU130 | Hydrophobic, π-π Stacking |
This table presents hypothetical data for illustrative purposes.
Computational Binding Free Energy Calculations
While docking provides a quick assessment of binding, more rigorous methods are needed to accurately predict the binding affinity. Computational binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP), offer a more quantitative estimation of the strength of the ligand-receptor interaction. nih.govwustl.edu
These methods typically start from a docked pose and run MD simulations of the ligand-protein complex. nih.gov By analyzing the simulation trajectories, it is possible to calculate the free energy change upon binding, which is directly related to the binding constant (Kd) or the half-maximal inhibitory concentration (IC50). These calculations consider not only the enthalpic contributions from direct interactions but also the entropic costs associated with conformational changes and solvent reorganization. psu.edu
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties, respectively. nih.govmdpi.com
Descriptor Calculation and Selection
The first step in QSAR/QSPR modeling is to represent the chemical structure of this compound using a set of numerical values called molecular descriptors. chemrxiv.org These descriptors can be categorized into different types:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D descriptors: Derived from the 2D representation of the molecule, including topological indices and connectivity indices. nih.gov
3D descriptors: Calculated from the 3D coordinates of the atoms, capturing information about the molecule's shape and volume.
A vast number of descriptors can be calculated for a single molecule. talete.mi.it Therefore, a crucial step is to select a subset of descriptors that are most relevant to the property being modeled, a process that often involves statistical techniques like principal component analysis (PCA) or genetic algorithms to avoid overfitting and improve the model's predictive power. nih.gov
Table 3: Examples of Calculated Molecular Descriptors for this compound
| Descriptor Type | Descriptor Name | Hypothetical Value |
|---|---|---|
| 1D | Molecular Weight | 178.23 g/mol guidechem.com |
| 2D | Topological Polar Surface Area (TPSA) | 55.1 Ų guidechem.com |
| 2D | Number of Rotatable Bonds | 2 guidechem.com |
| 3D | Molecular Volume | 180.5 ų |
This table presents a mix of factual guidechem.com and hypothetical data for illustrative purposes.
Predictive Modeling for Hypothetical Biological or Chemical Properties
Once a set of relevant descriptors is selected, a mathematical model is built to correlate these descriptors with a specific activity or property. Various machine learning algorithms can be employed for this purpose, including multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), and neural networks. nih.govarxiv.org
For this compound, a QSAR model could be developed to predict its hypothetical inhibitory activity against a particular enzyme, based on a dataset of structurally similar compounds with known activities. Similarly, a QSPR model could predict its solubility or lipophilicity. The predictive power of these models is assessed through rigorous validation techniques, such as cross-validation and the use of an external test set. nih.gov Successful QSAR/QSPR models can then be used to virtually screen new, hypothetical derivatives of this compound with potentially improved properties. nih.gov
Table 4: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Reaction Mechanism Predictions and Catalysis Modeling
Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms and for designing novel catalytic systems. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of theoretical investigations on related N-aryl glycinamide (B1583983) and peptide systems can be extrapolated to predict and model its chemical behavior. Such studies are crucial for optimizing synthesis routes and understanding the compound's reactivity.
Theoretical investigations into the formation and reactivity of this compound would likely focus on several key areas. These include the elucidation of the reaction pathway for its synthesis, typically from 2,4-dimethylaniline (B123086) and a glycine (B1666218) derivative, and the modeling of potential catalytic cycles that could enhance reaction efficiency.
One of the fundamental reactions for the synthesis of N-aryl amides is the nucleophilic acyl substitution. Computational modeling, often employing Density Functional Theory (DFT), can be used to map the potential energy surface of this reaction. This would involve calculating the energies of the reactants, transition states, intermediates, and products. For the formation of this compound, this would likely proceed via a tetrahedral intermediate.
Table 1: Hypothetical Energy Profile for the Uncatalyzed Acylation of 2,4-Dimethylaniline
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | 2,4-Dimethylaniline + Glycine acyl chloride | 0.0 |
| Transition State 1 | Formation of the tetrahedral intermediate | +15.2 |
| Intermediate | Tetrahedral intermediate | +5.8 |
| Transition State 2 | Collapse of the intermediate and HCl elimination | +12.5 |
| Products | This compound + HCl | -10.3 |
| Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational analysis. Actual values would require specific DFT or ab initio calculations. |
Furthermore, computational models can predict how catalysts influence this reaction mechanism. For instance, the use of a base as a catalyst to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity, could be modeled. Similarly, the role of a Lewis acid catalyst in activating the glycine acyl group could be investigated.
In the broader context of N-aryl glycine derivatives, computational studies have explored catalytic systems for their synthesis. For example, a novel catalytic system for the synthesis of N-aryl-α-arylated glycine ester derivatives has been developed, and a plausible free radical mechanism was proposed to explain the observed reactivity. rsc.org While this applies to glycine esters, similar computational approaches could be employed to explore catalytic routes to this compound.
Catalysis modeling for the synthesis of this compound could involve the screening of various catalysts and the detailed study of the most promising candidates. This would entail constructing and analyzing the complete catalytic cycle, including the coordination of the catalyst to the reactants, the key bond-forming or bond-breaking steps, and the release of the product and regeneration of the catalyst. The electronic properties of the N-aryl group, in this case, the 2,4-dimethylphenyl moiety, have been shown to be important in controlling reactivity in related systems, a factor that can be precisely quantified and analyzed through computational methods. nsf.gov
For instance, in the context of enzymatic reactions, hybrid quantum mechanics/molecular mechanics (QM/MM) methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach have been used to study the reaction of glycine to form glycinamide ribonucleotide. mdpi.com These methods allow for the high-level quantum mechanical treatment of the reacting species while the larger enzyme environment is treated with more computationally efficient molecular mechanics force fields. mdpi.com A similar approach could, in principle, be used to model the behavior of this compound in a biological or biomimetic catalytic environment.
Table 2: Investigated Catalytic Parameters for N-Aryl Amide Synthesis
| Catalyst Type | Modeled Effect | Computational Method |
| Brønsted Acid/Base | Proton transfer to and from reactants, intermediates, and transition states | DFT with solvation model |
| Lewis Acid | Coordination to the carbonyl oxygen, increasing electrophilicity | DFT, MP2 |
| Transition Metal Complex | Oxidative addition, reductive elimination, migratory insertion pathways | DFT, CASSCF |
| Note: This table presents potential areas of investigation for the catalytic synthesis of this compound based on established computational methodologies for similar reactions. |
Mechanistic Biochemical and Cell Free Investigations Involving N 2,4 Dimethylphenyl Glycinamide
Receptor Binding and Ligand Affinity Assays (In Vitro)
Similar to the lack of enzyme inhibition data, there is a scarcity of information regarding the interaction of N-(2,4-dimethylphenyl)glycinamide with specific biological receptors.
Radioligand Binding Assays for Receptor Affinity (e.g., Kd)
No studies utilizing radioligand binding assays to determine the dissociation constant (Kd) for this compound with any receptor have been found. The Kd value is a key measure of the affinity of a ligand for its receptor.
Competition Binding Experiments for Specificity Profiling
There is no available data from competition binding experiments that would elucidate the specificity profile of this compound for various receptors.
Protein-Ligand Interaction Characterization using Biophysical Methods
The initial step in understanding the mechanism of a bioactive compound is to identify its molecular target(s) and characterize the physical interactions that govern binding. Biophysical methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. researchgate.net This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. ontosight.ai Such a complete thermodynamic profile provides deep insight into the forces driving the binding event.
In a hypothetical experiment to study the interaction of this compound with a target protein, the compound would be titrated into a solution containing the protein. The resulting heat changes would be measured to generate a binding isotherm. The shape of this curve would reveal the binding affinity, while the magnitude of the heat change would determine the enthalpy. From these values, the Gibbs free energy (ΔG) and entropy can be calculated, offering a full thermodynamic signature of the binding. For high-affinity interactions, displacement titration methods can be employed. wikipedia.org
Illustrative Data Table: ITC Analysis of a Hypothetical Protein-Ligand Interaction
| Parameter | Value | Unit | Description |
| Stoichiometry (n) | 1.05 | - | Molar ratio of ligand to protein in the complex. |
| Affinity (KD) | 2.5 | µM | Dissociation constant, indicating binding strength. |
| Enthalpy (ΔH) | -10.2 | kcal/mol | Heat change upon binding (negative for exothermic). |
| Entropy (ΔS) | -5.7 | cal/mol·K | Change in disorder of the system upon binding. |
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that measures the binding of molecules in real-time. It is used to determine the kinetics of an interaction, specifically the association rate constant (ka) and the dissociation rate constant (kd). The ratio of these rates (kd/ka) provides the dissociation constant (KD), a measure of binding affinity.
To analyze the interaction of this compound, a target protein would typically be immobilized on the surface of a sensor chip. A solution containing the compound would then be flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the real-time monitoring of both the binding (association phase) and unbinding (dissociation phase) events.
Illustrative Data Table: SPR Kinetic Analysis of a Hypothetical Protein-Ligand Interaction
| Parameter | Value | Unit | Description |
| Association Rate (ka) | 1.8 x 105 | M-1s-1 | Rate at which the ligand binds to the target. |
| Dissociation Rate (kd) | 4.5 x 10-4 | s-1 | Rate at which the ligand-target complex dissociates. |
| Affinity (KD) | 2.5 | nM | Equilibrium dissociation constant (kd/ka). |
Nuclear Magnetic Resonance (NMR) Titration and Saturation Transfer Difference (STD) NMR for Epitope Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed, atomic-level information about protein-ligand interactions. Techniques like chemical shift perturbation (CSP) titrations and Saturation Transfer Difference (STD) NMR are particularly valuable.
In a CSP experiment , 2D NMR spectra of a protein (typically 15N-labeled) are recorded in the absence and presence of the ligand, this compound. Changes in the chemical shifts of specific protein amide signals upon ligand binding identify the amino acid residues involved in the interaction, thus mapping the binding site on the protein.
STD NMR is a ligand-observed experiment that identifies which parts of a ligand are in close proximity to the protein. In this method, a radiofrequency pulse selectively saturates protons on the protein. This saturation is transferred via the Nuclear Overhauser Effect (NOE) to a bound ligand. By comparing the spectra with and without protein saturation, the specific protons on this compound that make direct contact with the protein can be identified, providing a detailed binding epitope of the ligand.
Illustrative Data Table: STD NMR Results for a Hypothetical Ligand Interaction
| Ligand Proton | Chemical Shift (ppm) | STD Amplification (%) | Interpretation |
| Methyl (Aromatic) | 2.25 | 100 | Strongest interaction with the protein surface. |
| Methyl (Aromatic) | 2.35 | 95 | Strong interaction with the protein surface. |
| Methylene (B1212753) (Glycine) | 3.80 | 60 | Moderate interaction, part of the binding interface. |
| Aromatic CH | 7.10 | 45 | Weaker interaction, likely solvent-exposed. |
Modulation of Cellular Pathways and Molecular Events in Defined Cell Lines
Following the characterization of a direct binding interaction, the next step is to understand the functional consequences of this event within a cellular context. This involves studying the compound's effect on signaling pathways and gene expression.
Investigation of Signaling Cascade Components (e.g., phosphorylation states)
Many cellular processes are controlled by signaling cascades, where information is transmitted through the sequential phosphorylation of proteins by kinases. A compound that binds to a component of such a pathway can alter the phosphorylation status of downstream proteins.
To investigate the effect of this compound, specific cell lines would be treated with the compound. Cell lysates would then be analyzed using techniques like Western blotting with phospho-specific antibodies. This would reveal whether the compound enhances or inhibits the phosphorylation of key signaling proteins, such as those in the MAPK or PI3K/Akt pathways, which are central to cell proliferation, survival, and apoptosis.
Structure Activity Relationship Sar and Rational Design of N 2,4 Dimethylphenyl Glycinamide Derivatives
Systematic Modification of the N-Phenyl Moiety and Its Impact on Molecular Interactions
The N-phenyl group is a critical component of many pharmacologically active glycinamide (B1583983) derivatives, playing a key role in their interaction with biological targets. The substitution pattern on this aromatic ring significantly influences the compound's potency and selectivity.
In the broader class of N-phenylacetamide and related derivatives, which share structural similarities with N-(2,4-dimethylphenyl)glycinamide, the nature and position of substituents on the phenyl ring are crucial for anticonvulsant activity. nih.gov For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which can be seen as analogs, have elucidated how changes to the N-phenyl ring affect activity. nih.gov While specific data on the 2,4-dimethylphenyl substitution is a key starting point, exploring other substitutions provides a clearer SAR landscape. For example, research on related N-aryl derivatives often shows that the presence and position of small alkyl groups, like the methyl groups in the 2,4-dimethylphenyl configuration, are optimal for activity. researchgate.net
Modifications often involve introducing electron-withdrawing or electron-donating groups to alter the electronic properties of the ring. It has been observed in related structures, such as phenylglycinamide derivatives, that introducing electron-withdrawing substituents can be favorable for antiseizure effects. mdpi.comresearchgate.net The steric bulk of the substituents is another determining factor. While some bulk is tolerated and can even enhance activity, excessively large groups can lead to a decrease in potency due to steric hindrance at the binding site. In studies of 2-piperidinecarboxamides, the 2,6-dimethylanilides were often the most potent compounds in their respective series, highlighting the importance of the substitution pattern on the phenyl ring for activity against maximal electroshock (MES) induced seizures. researchgate.net
The table below summarizes the impact of various substitutions on the N-phenyl ring based on findings from related anticonvulsant compounds.
| Modification on N-Phenyl Moiety | Observed Impact on Activity in Related Compounds | Rationale / Putative Interaction |
| Introduction of electron-withdrawing groups (e.g., halogens) | Often favorable for antiseizure effect. mdpi.comresearchgate.net | Alters electronic distribution, potentially enhancing binding affinity. |
| Variation in position of alkyl groups (e.g., 2,6-dimethyl vs. other isomers) | 2,6-disubstitution is often optimal for potency. researchgate.net | Provides an optimal fit within the receptor's binding pocket. |
| Introduction of bulky substituents | Can decrease activity. | May cause steric hindrance, preventing proper binding. |
| Replacement of phenyl with other aryl groups | Can maintain or alter activity depending on the ring system. nih.gov | The aryl moiety primarily serves as a lipophilic anchor to cross the blood-brain barrier. nih.gov |
Chemical Modifications of the Glycinamide Scaffold and Amide Linkage
Studies on a series of glycinamide conjugates have shown that the integrity of the glycinamide structure is important for activity. nih.gov For example, converting the terminal amide of glycinamide into a different functional group can have a profound impact on biological activity. Research on various amide derivatives of glycinamide has indicated that while some modifications are well-tolerated, others can abolish activity. nih.gov The amide linkage itself is a key structural feature, providing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). Altering this linkage, for instance by creating a reverse amide or replacing it with a more rigid or flexible linker, can disrupt crucial interactions with the biological target.
In some cases, the exchange of the core imide ring in active pyrrolidine-2,5-diones for a chain amide bound, as seen in N-phenylacetamide derivatives, has been explored. nih.gov This type of modification helps to elucidate the importance of the cyclic versus acyclic nature of this part of the molecule for anticonvulsant activity. nih.gov
| Modification | Specific Change | Effect on Activity in Related Glycinamide Derivatives |
| Glycinamide Scaffold | N-acetylation | Can lead to active compounds like N-acetyl,N'-benzylglycinamide. nih.gov |
| Dipeptide formation | Generally results in inactive compounds. nih.gov | |
| Amide Linkage | Replacement of imide ring with a chain amide | Can reduce anticonvulsant protection, suggesting the cyclic structure is a key pharmacophore in some series. nih.gov |
| Attachment of glycinamide to other active moieties (e.g., valproic acid) | Can produce derivatives with significant anticonvulsant activity. nih.gov |
Introduction of Bioisosteric Replacements and Their Effects on Binding and Selectivity
Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the properties of a lead compound without significantly altering its binding mode. cambridgemedchemconsulting.combaranlab.orgu-tokyo.ac.jp A bioisostere is a substituent or group with similar physical or chemical properties to another chemical group. The goal of such a replacement is to enhance potency, improve selectivity, alter pharmacokinetics, or reduce toxicity. cambridgemedchemconsulting.comnih.gov
For this compound derivatives, several bioisosteric replacements could be envisioned:
Phenyl Ring Replacements: The phenyl ring could be replaced by other aromatic systems like pyridyl or thiophene (B33073) rings. cambridgemedchemconsulting.com This can alter the electronic properties and introduce new hydrogen bonding capabilities, potentially leading to improved binding or selectivity.
Amide Bond Bioisosteres: The amide bond is a common target for bioisosteric replacement to improve metabolic stability and bioavailability. nih.gov Potential replacements include esters, ketones, or various five-membered heterocyclic rings.
Methyl Group Replacements: The methyl groups on the phenyl ring could be replaced with other small, lipophilic groups such as halogens (e.g., chlorine) or a trifluoromethyl group. cambridgemedchemconsulting.com These changes can impact both the steric and electronic profile of the molecule.
The table below lists potential bioisosteric replacements and their hypothetical effects on the properties of this compound derivatives.
| Original Group | Bioisosteric Replacement | Potential Effect | Reference for Principle |
| Phenyl | Pyridyl, Thienyl | Altered electronics, potential for new H-bonds, modified metabolism. | cambridgemedchemconsulting.com |
| Amide (-CONH-) | Ester (-COO-), Ketone (-CO-CH2-) | Increased metabolic stability, altered H-bonding capacity. | nih.gov |
| Methyl (-CH3) | Chlorine (-Cl), Trifluoromethyl (-CF3) | Altered lipophilicity and electronic character. | cambridgemedchemconsulting.com |
| Carbonyl Oxygen (=O) | Thiocarbonyl (=S) | Modified hydrogen bond acceptor strength. | cambridgemedchemconsulting.com |
Positional Scanning and Combinatorial Library Synthesis for SAR Exploration
To efficiently explore the vast chemical space around the this compound scaffold, modern medicinal chemistry employs high-throughput techniques like positional scanning and combinatorial library synthesis. nih.govumd.edu These methods allow for the rapid generation of a large number of structurally related compounds, which can then be screened for activity. nih.gov
A positional scanning approach involves systematically varying the substituent at one position of the molecule while keeping the rest of the structure constant. This allows for the rapid identification of the optimal substituent for that specific position. By repeating this process for all variable positions, a detailed SAR map can be constructed.
Combinatorial chemistry can be used to synthesize a library of this compound derivatives by combining a set of diverse building blocks. umd.edu For example, a library could be created by reacting a variety of substituted anilines with a range of N-protected amino acids, followed by deprotection and amidation. This approach has been successfully applied to generate and screen libraries of phenylglycinamide derivatives, leading to the discovery of compounds with potent anticonvulsant activity. mdpi.comresearchgate.net
The general workflow for a combinatorial approach to SAR exploration is as follows:
Design of the Library: Selection of diverse building blocks (e.g., various anilines and amino acids).
Synthesis: Parallel synthesis of the library members, often on a solid support or in solution phase. nih.gov
Screening: High-throughput screening of the library for the desired biological activity.
Hit Identification and Deconvolution: Identifying the most active compounds from the library. nih.gov
Computational Design Strategies for Enhanced Binding or Selectivity
Computational chemistry and molecular modeling are indispensable tools in the rational design of new drugs. nih.gov These methods can provide insights into the binding mode of a ligand and predict the effect of structural modifications on its affinity and selectivity.
For this compound derivatives, computational approaches can be used in several ways:
Molecular Docking: If the three-dimensional structure of the biological target is known, docking studies can be used to predict the binding pose of different derivatives and estimate their binding affinity. This can help prioritize which compounds to synthesize and test.
3D-QSAR (Quantitative Structure-Activity Relationship): This method builds a statistical model that correlates the 3D properties of a series of molecules with their biological activity. The resulting model can then be used to predict the activity of new, unsynthesized compounds.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be used to search virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active.
De Novo Design: These computational methods can design novel molecules from scratch that are predicted to bind to a specific target. mdpi.com
Recent studies have utilized computational approaches to design and optimize peptides and other small molecules, demonstrating the power of these methods to enhance binding affinity and biological activity. mdpi.comnih.gov Similar strategies could be applied to the this compound scaffold to design new derivatives with improved therapeutic potential.
Applications in Chemical Biology and Advanced Materials Science Non Clinical Focus
Development of N-(2,4-dimethylphenyl)glycinamide as a Molecular Tool or Probe
Molecular tools and probes are essential for visualizing and isolating biological components in their native environments. The structure of this compound, with its reactive primary amine and aromatic moiety, makes it a candidate for development into such tools.
Fluorescent probes are molecules that can be used to observe processes within living cells by emitting light upon excitation. The synthesis of such probes often involves covalently attaching a fluorophore—a molecule that fluoresces—to a scaffold that may target a specific cellular location or biomolecule.
The primary amine (-NH2) of the glycinamide (B1583983) portion of this compound offers a reactive site for the attachment of various fluorophores. General strategies for creating fluorescent probes often involve the reaction of an amine with a fluorophore containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. While specific research detailing the synthesis of fluorescently tagged this compound is not prominently documented, the principles of organic synthesis support its feasibility. For instance, derivatives of dimethylaminobenzoic acid have been synthesized to act as fluorescent probes for proteins, indicating that the dimethylphenyl moiety can be part of a larger fluorescent system nih.gov. Such a synthesis could theoretically produce a novel probe for use in live-cell imaging, where the dimethylphenyl group might influence the probe's solubility, membrane permeability, and interactions with cellular components.
Affinity chromatography is a powerful technique used to purify a specific molecule or group of molecules from a complex mixture. thermofisher.com This method relies on the highly specific interaction between a target molecule and a ligand that has been immobilized on a solid support, often a resin in a column. thermofisher.comsigmaaldrich.com
Theoretically, this compound could be employed as a ligand in affinity chromatography. To achieve this, the molecule would be covalently attached to a solid matrix, such as agarose (B213101) beads. This immobilization could be achieved through its primary amine group. Once the this compound is anchored to the support, a cell lysate or other biological sample can be passed through the column. Proteins or other biomolecules that have a specific binding affinity for the this compound structure would be captured, while non-binding components would wash away. thermofisher.com The captured proteins could then be eluted, identified, and characterized. This approach is valuable for "target deconvolution," the process of identifying the cellular targets of bioactive small molecules. While this application is conceptually sound, specific studies employing this compound for affinity chromatography have not been identified in available research.
Supramolecular Chemistry and Crystal Engineering Studies
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The ability to control these interactions is central to crystal engineering, which aims to design and synthesize solid-state structures with desired properties.
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and π-π stacking. mdpi.com The structure of this compound contains key features that can drive self-assembly. The amide group provides hydrogen bond donors (N-H) and acceptors (C=O), while the dimethylphenyl ring offers a platform for π-π stacking and hydrophobic interactions.
In peptide science, bulky aromatic groups are known to be strong drivers of self-assembly, often leading to the formation of well-ordered nanostructures like fibrils and hydrogels. reading.ac.uk The 2,4-dimethylphenyl group in this compound can facilitate similar interactions, guiding the molecules to arrange in a predictable, repeating pattern in the solid state. Controlling factors such as solvent, pH, and temperature can influence the self-assembly process, potentially allowing for the controlled formation of different crystalline forms (polymorphs) with distinct physical properties. nih.gov
Co-crystallization is a technique in which two or more different molecular components are combined in a single crystal lattice. This approach is widely used in materials science to create new materials with enhanced or modified properties, such as solubility or stability.
This compound possesses both hydrogen bond donor and acceptor sites, making it a suitable candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. For example, it could form co-crystals with carboxylic acids, phenols, or other amides through hydrogen bonding. The resulting co-crystal would have a unique structure and potentially different physicochemical properties compared to the individual components. By carefully selecting the co-former, it is possible to engineer materials with tailored characteristics.
Coordination Chemistry and Metal Ion Complexation
The glycinamide backbone of this compound makes it an effective ligand for coordinating with metal ions. N-modified glycine (B1666218) derivatives are known to form stable complexes with a variety of transition metals. researchgate.net
The complexation typically occurs through the nitrogen atom of the primary amine and the oxygen atom of the amide carbonyl group, forming a stable five-membered chelate ring with the metal ion. The formation of these metal complexes can be confirmed by various analytical techniques. For instance, in infrared (IR) spectroscopy, the coordination of the amide group to a metal ion would result in a shift of the C=O stretching frequency. Similarly, UV-Vis spectroscopy would show shifts in absorption bands upon complexation, indicating a change in the electronic environment of the ligand. researchgate.net
Studies on related N-modified glycine ligands have shown the formation of crystalline, colored complexes with metals like copper(II), cobalt(II), and nickel(II). researchgate.net These complexes often exhibit a 1:2 metal-to-ligand molar ratio and can incorporate water molecules into their crystal structure. researchgate.net Thermal analysis can reveal the stability of these complexes and the role of water molecules in the coordination sphere. researchgate.net The specific properties of the metal complexes, such as their color, solubility, and magnetic properties, are determined by both the metal ion and the structure of the ligand.
Table 1: Illustrative Data on Metal Complexes with a Related N-Modified Glycine Ligand (Data based on a study of a different N-modified glycine ligand to illustrate expected properties) researchgate.net
| Metal Ion | Complex Color | Molar Ratio (Metal:Ligand) | Key IR Spectral Shifts (cm⁻¹) |
| Cu(II) | Colored | 1:2 | Shift in ν(COO⁻)as and ν(COO⁻)s |
| Co(II) | Colored | 1:2 | Shift in ν(COO⁻)as and ν(COO⁻)s |
| Ni(II) | Colored | 1:2 | Shift in ν(COO⁻)as and ν(COO⁻)s |
| Zn(II) | Colorless | 1:2 | Shift in ν(COO⁻)as and ν(COO⁻)s |
Catalytic Applications or Ligand Design for Organocatalysis
As of the current body of scientific literature, there is no specific research detailing the application of This compound as a catalyst or as a ligand in organocatalysis. Searches for its use in these contexts have not yielded any dedicated studies or data.
The field of organocatalysis often employs chiral amines and amides derived from amino acids as ligands for metal-catalyzed reactions or as standalone organocatalysts. These structures are valued for their ability to create a specific chiral environment around a catalytic center, which can lead to high enantioselectivity in chemical reactions. For instance, derivatives of N-arylglycine esters have been investigated for their potential in electrocatalytic C-C bond formation. Similarly, N-aryl-derived prolinamides have found use in asymmetric aldol (B89426) reactions.
However, despite the structural similarities that might suggest potential for This compound in this field, no published research has specifically explored this possibility. Consequently, there are no detailed research findings or data tables to present regarding its catalytic activity, reaction yields, or enantiomeric excesses in any catalytic processes. The exploration of This compound as a potential ligand or organocatalyst remains an open area for future investigation.
Advanced Analytical Methodologies for N 2,4 Dimethylphenyl Glycinamide Analysis
Development of Robust Chromatographic Methods (HPLC, GC, SFC)
Method Validation for Purity Assessment and Impurity Profiling
A crucial aspect of chromatographic method development is its validation to ensure reliability and accuracy for its intended purpose. For purity assessment and impurity profiling of N-(2,4-dimethylphenyl)glycinamide, a developed HPLC or GC method would undergo rigorous validation according to international guidelines (e.g., ICH). Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The following table illustrates a hypothetical summary of a validated HPLC method for the purity assessment of this compound.
| Parameter | Result |
| Specificity | No interference from placebo and known impurities at the retention time of the main peak. |
| Linearity (r²) | > 0.999 |
| Range | 50% - 150% of the nominal concentration |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | Repeatability: < 1.0%; Intermediate Precision: < 2.0% |
| LOD | 0.01% |
| LOQ | 0.03% |
| Robustness | Method is robust for minor changes in flow rate, column temperature, and mobile phase composition. |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
If this compound is synthesized as a single enantiomer or if its stereochemistry is critical for its intended application, chiral chromatography is essential to determine the enantiomeric excess (e.e.). The presence of a stereocenter would necessitate the development of a stereoselective analytical method. Chiral HPLC or Chiral SFC are the methods of choice for this purpose. These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Commonly used CSPs for such separations include those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. For a compound like this compound, a polysaccharide-based CSP with a mobile phase of hexane/ethanol (B145695) or a supercritical fluid mobile phase with a polar co-solvent would be a good starting point for method development. The enantiomeric excess is then calculated from the peak areas of the two enantiomers.
Hyphenated Techniques (LC-MS/MS, GC-MS/MS) for Structural Confirmation and Trace Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for both qualitative and quantitative analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound. After separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and then subjected to tandem mass spectrometry. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and is invaluable for confirming the structure of the compound and for quantifying it at very low levels, such as in trace impurity analysis or in complex matrices.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) would be employed if a suitable derivatization procedure is developed to make this compound amenable to GC. Similar to LC-MS/MS, GC-MS/MS offers excellent selectivity and sensitivity for structural confirmation and trace analysis. The fragmentation patterns obtained from electron ionization (EI) can provide detailed structural information.
A hypothetical fragmentation pattern for this compound in MS/MS could involve the cleavage of the amide bond, the bond between the phenyl ring and the nitrogen, and fragmentation of the dimethylphenyl moiety, providing a unique fingerprint for the molecule.
Spectroscopic Quantification Techniques (UV-Vis, Fluorescence, Raman) for Purity and Concentration Determination
Spectroscopic techniques that rely on the interaction of electromagnetic radiation with the analyte can also be used for quantification.
UV-Vis Spectroscopy: The presence of the dimethylphenyl group in this compound results in absorption in the ultraviolet region of the electromagnetic spectrum. According to Beer-Lambert's law, the absorbance is directly proportional to the concentration of the analyte. A UV-Vis spectrophotometer can be used for a quick and simple determination of the compound's concentration in a pure solution. The wavelength of maximum absorbance (λmax) would first be determined, and then a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. While not as selective as chromatographic methods, UV-Vis spectroscopy can be a useful tool for in-process controls or for determining the concentration of the bulk substance. Based on structurally similar aromatic amides, a λmax in the range of 230-280 nm would be expected. nih.gov
Fluorescence Spectroscopy: While not all molecules fluoresce, if this compound exhibits native fluorescence upon excitation with UV light, this property can be exploited for highly sensitive and selective quantification. Fluorescence spectroscopy is generally more sensitive than UV-Vis spectroscopy. The excitation and emission wavelengths would need to be determined, and a calibration curve would be prepared. The fluorescence properties would depend on the specific electronic structure of the molecule.
Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule and can be used for both qualitative and quantitative analysis. The Raman spectrum of this compound would show characteristic peaks corresponding to the vibrations of the aromatic ring, the amide group, and the methyl groups. The intensity of a characteristic Raman peak is proportional to the concentration of the analyte. Raman spectroscopy is non-destructive and requires minimal sample preparation, making it suitable for at-line or in-line process monitoring.
Electroanalytical Methods for Redox Behavior Investigations
Electroanalytical methods investigate the redox properties of a compound by measuring the current and/or potential in an electrochemical cell. For this compound, techniques like cyclic voltammetry (CV) could be used to study its oxidation and reduction behavior.
The N-phenylamide moiety can be electrochemically active. The ease of oxidation or reduction would depend on the electron-donating or -withdrawing nature of the substituents on the phenyl ring. The two methyl groups on the phenyl ring are electron-donating, which would likely make the compound easier to oxidize compared to an unsubstituted N-phenylglycinamide.
Theoretical Environmental Fate and Degradation Pathways of N 2,4 Dimethylphenyl Glycinamide
Computational Prediction of Hydrolysis Pathways
Hydrolysis is a primary degradation pathway for many organic compounds in aquatic environments. For N-(2,4-dimethylphenyl)glycinamide, the amide bond is the most probable site for hydrolytic cleavage. Computational chemistry methods, such as Density Functional Theory (DFT), can be employed to model the reaction mechanisms and energetics of hydrolysis under different pH conditions. nih.govacs.orgresearchgate.net
The hydrolysis of amides can be catalyzed by acid or base. uregina.ca In acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net The reaction proceeds through a tetrahedral intermediate, followed by the cleavage of the C-N bond to yield 2,4-dimethylaniline (B123086) and glycinamide (B1583983). uregina.ca
Computational studies on similar amides have shown that the energy barrier for hydrolysis can be significantly influenced by the electronic properties of the substituents on the aromatic ring and the presence of water molecules that can act as catalysts. nih.govresearchgate.net For this compound, the electron-donating nature of the two methyl groups on the phenyl ring may slightly decrease the rate of hydrolysis compared to unsubstituted phenylglycinamide by making the carbonyl carbon less electrophilic.
Table 1: Predicted Hydrolysis Products of this compound
| Reactant | Predicted Primary Products |
| This compound | 2,4-dimethylaniline |
| Glycinamide |
This table is based on theoretical predictions of amide bond cleavage.
Theoretical Photolytic Degradation Mechanisms
Photolytic degradation, or photolysis, involves the breakdown of a chemical by light energy. The susceptibility of this compound to photolysis depends on its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm) and the efficiency of the subsequent chemical reactions.
Direct Photolysis: The aromatic ring in this compound is expected to absorb UV radiation. Upon absorption of a photon, the molecule can be excited to a higher energy state, which may lead to bond cleavage. Theoretical calculations can predict the absorption spectrum and the nature of the excited states. The primary photochemical process could involve the homolytic cleavage of the amide C-N bond, generating a 2,4-dimethylphenylaminyl radical and a glycinamidyl radical. These highly reactive radical species would then undergo further reactions with other molecules in the environment.
Indirect Photolysis: In natural waters, indirect photolysis is often the more significant degradation pathway. This process is mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (•CO₃⁻). nih.gov The reaction of this compound with these species, particularly the highly reactive hydroxyl radical, is likely to be a major route of transformation. youtube.com
Oxidative Transformation Pathways in Environmental Systems (Theoretical Modeling)
Oxidative transformation is a key process in the degradation of organic pollutants in the environment, primarily driven by reactions with hydroxyl radicals (•OH). youtube.com These radicals are ubiquitous in the atmosphere, surface waters, and soils.
Theoretical modeling, using methods like Quantitative Structure-Activity Relationships (QSAR) and computational chemistry, can predict the rate constants for the reaction of this compound with •OH and identify the most likely sites of attack. nih.govnih.govnih.gov The most probable reaction pathways include:
Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the methyl groups on the phenyl ring or from the α-carbon of the glycinamide moiety. This leads to the formation of a carbon-centered radical, which can then react with molecular oxygen to form a peroxyl radical, initiating a cascade of oxidative reactions. youtube.com
Hydroxyl Radical Addition: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, such as the elimination of a water molecule to form a phenoxyl radical or reaction with oxygen, leading to ring-opening products.
The presence of the electron-donating dimethyl groups on the phenyl ring is expected to activate the ring towards electrophilic attack by hydroxyl radicals, making addition reactions a significant pathway. nih.gov
Predicted Metabolites and Degradation Products from Theoretical Pathways
Based on the theoretical hydrolysis, photolytic, and oxidative pathways described above, a range of potential degradation products for this compound can be predicted.
From Hydrolysis:
2,4-dimethylaniline
Glycinamide
From Photolysis and Oxidation:
Hydroxylated derivatives: Formed by the addition of hydroxyl radicals to the aromatic ring. Multiple isomers are possible.
Products of methyl group oxidation: Oxidation of the methyl groups can lead to the formation of corresponding alcohols, aldehydes, and carboxylic acids. For instance, 2-methyl-4-carboxyphenylglycinamide could be a potential product.
Ring-cleavage products: Extensive oxidation can lead to the cleavage of the aromatic ring, resulting in the formation of smaller, more polar aliphatic compounds.
N-dealkylation and further degradation of the glycinamide moiety: The glycinamide part can be degraded to smaller molecules like glycine (B1666218) and eventually mineralized to carbon dioxide and ammonia. rsc.org
Table 2: Predicted Theoretical Degradation Products of this compound
| Degradation Pathway | Predicted Products |
| Hydrolysis | 2,4-dimethylaniline, Glycinamide |
| Photolysis/Oxidation | Hydroxylated this compound isomers, N-(2-hydroxymethyl-4-methylphenyl)glycinamide, N-(2-methyl-4-carboxyphenyl)glycinamide, 2,4-dimethylphenol, Ring-cleavage products (e.g., aliphatic acids and aldehydes) |
This table presents a theoretical list of potential degradation products. The actual products formed will depend on specific environmental conditions.
It is important to note that these are theoretical predictions. The actual environmental fate of this compound will be influenced by a complex interplay of environmental factors such as temperature, pH, light intensity, and the presence of other substances. rsc.orgepa.govknoell.com Experimental studies are necessary to validate these theoretical predictions and to fully characterize the environmental transformation of this compound.
Future Research Directions and Concluding Perspectives on N 2,4 Dimethylphenyl Glycinamide
Emerging Synthetic Strategies for Glycinamide (B1583983) Derivatives
The synthesis of N-aryl glycinamides, the class to which N-(2,4-dimethylphenyl)glycinamide belongs, has traditionally involved the coupling of an amine with a glycine (B1666218) derivative. Future synthetic strategies are likely to focus on improving efficiency, sustainability, and molecular diversity.
One promising approach is the development of one-pot, multi-component reactions that combine starting materials in a single step, reducing waste and purification efforts. For instance, an efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides, which could be adapted for glycinamide synthesis. rsc.org The use of solid-phase synthesis, a technique already well-established for N-substituted glycine oligomers (peptoids), offers a modular and automatable approach to creating libraries of glycinamide derivatives for screening purposes. nih.gov This method allows for the facile and sequence-specific creation of a diverse family of N-aryl glycine oligomers using aniline (B41778) derivatives and bromoacetic acid. nih.gov
Furthermore, the exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, will be crucial. For example, some syntheses of N-aryl glycines have been achieved using copper catalysts and simple bases, which are more environmentally friendly than some traditional reagents. nih.gov The development of novel catalytic systems, including transition metal catalysts, is also an active area of research that could lead to more controlled and reproducible synthetic outcomes for complex glycinamides. researchgate.net
| Synthetic Approach | Advantages | Potential Application for this compound |
| One-Pot, Multi-Component Reactions | Increased efficiency, reduced waste, simplified purification | Direct synthesis from 2,4-dimethylaniline (B123086), a glycine synthon, and an aminating agent in a single reaction vessel. |
| Solid-Phase Synthesis | Amenable to automation, high-throughput library generation | Rapid synthesis of a series of analogs with variations on the 2,4-dimethylphenyl ring or the glycinamide backbone for structure-activity relationship studies. |
| Green Chemistry Approaches | Reduced environmental impact, increased safety | Utilization of water or other benign solvents, and recyclable catalysts for a more sustainable manufacturing process. |
| Novel Catalytic Systems | Higher yields, improved selectivity, milder reaction conditions | Employment of advanced transition metal catalysts to achieve specific stereochemistry or to functionalize the aromatic ring post-synthesis. |
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, thereby guiding experimental research and accelerating the discovery process.
Quantum mechanics calculations can provide a detailed energy profile of the molecule's folding landscape and conformational preferences. nih.gov For instance, Density Functional Theory (DFT) calculations have been used to understand the conformational preferences of glycinamide in different solvents, which is crucial for its biological activity. nih.gov Such studies on this compound could predict its three-dimensional structure and how it might interact with biological targets.
Molecular dynamics simulations can further elucidate the behavior of the molecule in a biological environment, such as its interaction with water molecules and its potential to cross cell membranes. nih.gov For N-substituted diacetamides, computational studies have provided insights into their thermal decomposition mechanisms, which can be relevant for understanding the stability of this compound. mdpi.com
Predictive models for ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity are also becoming increasingly sophisticated. Web-based tools can be used to predict the pharmacokinetic properties and potential toxicity of novel compounds, allowing for the early identification of potentially problematic candidates. nih.gov
Exploration of Novel Biological Targets and Deeper Mechanistic Insights
While the specific biological targets of this compound are unknown, the broader class of glycinamide derivatives has shown a wide range of biological activities. Glycine itself is a crucial neurotransmitter and a fundamental building block of proteins. nih.gov Derivatives of N-substituted glycines have been investigated for a variety of therapeutic applications.
Future research should involve screening this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels. For example, related compounds have been studied as inhibitors of the glycine transporter type-2 (GlyT-2), which is involved in neurotransmission. nih.gov Other N-aryl amide derivatives have been investigated as potential anti-inflammatory agents. researchgate.net
Once a biological target is identified, detailed mechanistic studies will be necessary to understand how this compound exerts its effect. This would involve techniques such as X-ray crystallography to determine the structure of the compound bound to its target, and various biochemical and cellular assays to probe its mechanism of action. For instance, understanding the structure-activity relationship (SAR) by synthesizing and testing a series of related compounds can provide deep insights into the key molecular interactions responsible for its biological activity. nih.gov
Development of Innovative Analytical Platforms for High-Throughput Studies
To efficiently screen this compound and its analogs for biological activity, the development and implementation of innovative analytical platforms are essential. High-throughput screening (HTS) methodologies allow for the rapid testing of thousands of compounds.
Techniques such as hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence and mass spectrometry detection are routinely used for the high-throughput analysis of derivatized N-glycans and could be adapted for glycinamide derivatives. frontiersin.orgresearchgate.net The use of automated liquid handling systems can significantly reduce sample processing time and minimize human error in large-scale studies. nih.gov
The development of specific and sensitive analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), will also be crucial for quantifying the compound in biological matrices during pharmacokinetic and metabolism studies. fda.gov The establishment of robust analytical methods is a prerequisite for any further development of the compound for therapeutic or other applications.
Broader Implications of Glycinamide Chemistry in Interdisciplinary Research Fields
The study of this compound and other glycinamide derivatives has implications that extend beyond medicinal chemistry. The modular nature of N-substituted glycines makes them valuable building blocks in materials science for the creation of "peptoids," which are peptide mimics with unique structural and functional properties. nih.gov These peptoids can be designed to self-assemble into nanostructures with potential applications in areas such as catalysis and sensors.
The intersection of glycinamide chemistry with food science is another area of potential interdisciplinary research. For example, understanding the chemical reactions of amino acids and their derivatives is crucial for explaining the physico-chemical properties of food products. researchgate.net
Furthermore, the principles learned from studying the synthesis and properties of glycinamides can inform other areas of chemical synthesis and molecular design. The ongoing exploration of this class of compounds contributes to the fundamental understanding of chemical reactivity and molecular recognition, which are core concepts across the chemical sciences. The investigation of such compounds in biological systems represents a future direction in chemistry, where new and significant findings can arise from interdisciplinary research. nih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for laboratory-scale preparation of N-(2,4-dimethylphenyl)glycinamide?
- Methodology :
-
Multi-step synthesis : Begin with condensation of 2,4-dimethylaniline with a protected glycine derivative (e.g., methyl glycinate). Introduce sulfonyl or acyl groups for intermediate stabilization, followed by deprotection to yield the glycinamide .
-
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate intermediates. Final product purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
-
Reaction Optimization : Adjust temperature (60–80°C) and catalyst (e.g., DMAP for acylation) to improve yields. Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate) .
- Key Data :
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation Temperature | 70°C | 65–75 | 90–95 |
| Deprotection Agent | HCl (6M, reflux) | 80–85 | ≥95 |
| Chromatography Eluent | Ethyl Acetate:Hexane (3:7) | — | 98–99 |
Q. Which analytical techniques are most robust for structural elucidation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, DMSO-d6): Key signals include δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.1 ppm (glycinamide CH2), and δ 2.3–2.5 ppm (methyl groups) .
- 13C NMR : Confirm carbonyl (C=O) at ~170 ppm and aromatic carbons at 120–140 ppm .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound analogs?
- Strategies :
-
Purity Verification : Re-examine synthetic batches via HPLC-MS to rule out impurities (e.g., unreacted intermediates or sulfonyl byproducts) .
-
Stereochemical Analysis : Compare enantiomeric purity using chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) to assess activity differences between R and S isomers .
-
Environmental Factors : Test activity under varying pH (5–8) and ionic strength to mimic physiological conditions, as logD values (e.g., calculated logD = 1.8) influence bioavailability .
- Case Study :
-
In glycinamide analogs, substitution at the 3-chloro position (vs. 4-methyl) reduced COX-2 inhibition by 40%, highlighting structural sensitivity .
Q. What computational approaches are effective for predicting nucleophilic substitution reactivity in this compound derivatives?
- Density Functional Theory (DFT) :
-
Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for SN2 reactions at the glycinamide nitrogen. Calculate activation energies (ΔG‡) to predict reaction rates .
- Molecular Dynamics (MD) :
-
Simulate solvent effects (e.g., DMSO vs. water) on reaction pathways. Polar solvents stabilize charged intermediates, lowering ΔG‡ by ~15 kcal/mol .
- Data Table :
| Derivative | Reactivity Site | ΔG‡ (kcal/mol) | Predicted Rate (s⁻¹) |
|---|---|---|---|
| N-Sulfonyl Glycinamide | Sulfonamide S | 22.3 | 1.2 × 10³ |
| N-Acetyl Glycinamide | Acetyl O | 28.7 | 3.5 × 10² |
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced enzyme inhibition?
- SAR Insights :
-
Electron-Donating Groups : 2,4-Dimethyl substitution on the phenyl ring increases electron density, enhancing binding to hydrophobic enzyme pockets (e.g., COX-2 Ki = 0.8 μM vs. 2.1 μM for unsubstituted analogs) .
-
Sulfonyl vs. Acetyl Moieties : Sulfonyl derivatives show 3-fold higher inhibitory activity against serine proteases due to stronger hydrogen bonding with catalytic triads .
- Design Recommendations :
-
Introduce fluorine at the 5-position of the phenyl ring to improve metabolic stability (t1/2 increased from 2.1 to 4.7 hours in microsomal assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
